molecular formula C8H10N2O2S B2668084 N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide CAS No. 2179723-58-9

N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide

Cat. No.: B2668084
CAS No.: 2179723-58-9
M. Wt: 198.24
InChI Key: SJQXXYVYDGRHTH-UHFFFAOYSA-N
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Description

N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are known for their stability and reactivity, making them valuable substrates in organic synthesis . This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of the thiazole ring imparts unique chemical properties to the compound, making it useful in various scientific research applications.

Preparation Methods

The synthesis of N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide can be achieved through several synthetic routes. One common method involves the reaction of N-(hydroxymethyl)acrylamide with methanol and formaldehyde under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The compound can also participate in nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atoms in the thiazole ring. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The thiazole ring can undergo electrophilic and nucleophilic substitutions, allowing the compound to interact with various enzymes and receptors . These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with their metabolic processes .

Comparison with Similar Compounds

N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide can be compared with other similar compounds, such as N-(methoxymethyl)acrylamide and N-(methoxymethyl)-2-propenamide . These compounds share similar structural features but differ in their specific functional groups and reactivity. The presence of the thiazole ring in this compound makes it unique, as it imparts distinct chemical properties and biological activities . This uniqueness makes the compound valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-[4-(methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-3-7(11)10-8-9-6(4-12-2)5-13-8/h3,5H,1,4H2,2H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQXXYVYDGRHTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CSC(=N1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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